Glucagon

Description

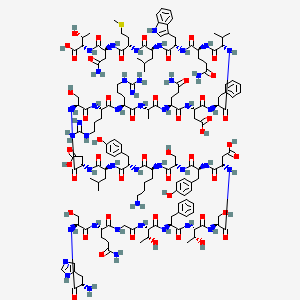

Structure

2D Structure

Properties

IUPAC Name |

(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C153H225N43O49S/c1-72(2)52-97(133(226)176-96(47-51-246-11)132(225)184-104(60-115(159)209)143(236)196-123(78(10)203)151(244)245)179-137(230)103(58-83-64-167-89-29-19-18-28-87(83)89)183-131(224)95(43-46-114(158)208)177-148(241)120(74(5)6)194-141(234)101(54-79-24-14-12-15-25-79)182-138(231)105(61-117(211)212)185-130(223)94(42-45-113(157)207)171-124(217)75(7)170-127(220)91(31-22-49-165-152(160)161)172-128(221)92(32-23-50-166-153(162)163)174-146(239)110(69-199)191-140(233)107(63-119(215)216)186-134(227)98(53-73(3)4)178-135(228)99(56-81-33-37-85(204)38-34-81)180-129(222)90(30-20-21-48-154)173-145(238)109(68-198)190-136(229)100(57-82-35-39-86(205)40-36-82)181-139(232)106(62-118(213)214)187-147(240)111(70-200)192-150(243)122(77(9)202)195-142(235)102(55-80-26-16-13-17-27-80)188-149(242)121(76(8)201)193-116(210)66-168-126(219)93(41-44-112(156)206)175-144(237)108(67-197)189-125(218)88(155)59-84-65-164-71-169-84/h12-19,24-29,33-40,64-65,71-78,88,90-111,120-123,167,197-205H,20-23,30-32,41-63,66-70,154-155H2,1-11H3,(H2,156,206)(H2,157,207)(H2,158,208)(H2,159,209)(H,164,169)(H,168,219)(H,170,220)(H,171,217)(H,172,221)(H,173,238)(H,174,239)(H,175,237)(H,176,226)(H,177,241)(H,178,228)(H,179,230)(H,180,222)(H,181,232)(H,182,231)(H,183,224)(H,184,225)(H,185,223)(H,186,227)(H,187,240)(H,188,242)(H,189,218)(H,190,229)(H,191,233)(H,192,243)(H,193,210)(H,194,234)(H,195,235)(H,196,236)(H,211,212)(H,213,214)(H,215,216)(H,244,245)(H4,160,161,165)(H4,162,163,166)/t75-,76+,77+,78+,88-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,120-,121-,122-,123-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASNOZXLGMXCHN-ZLPAWPGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CN=CN7)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C153H225N43O49S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101016809 | |

| Record name | Glucagon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3482.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

SOL IN DIL ALKALI & ACID SOLN; INSOL IN MOST ORG SOLVENTS, PRACTICALLY INSOL IN WATER | |

| Record name | GLUCAGON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

FINE, WHITE OR FAINTLY COLORED, CRYSTALLINE POWDER | |

CAS No. |

9007-92-5, 16941-32-5 | |

| Record name | Glucagon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009007925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucagon [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016941325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucagon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00040 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glucagon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glucagon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUCAGON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Physiological Regulation of Glucagon Secretion

Pancreatic Alpha-Cell Secretory Dynamics

Nutrient-Dependent Regulation of Glucagon (B607659) Release

Amino Acid-Mediated Enhancement of this compound Secretion

Amino acids are recognized as potent stimulators of this compound secretion, a mechanism believed to prevent hypoglycemia following protein-rich meals, which also stimulate insulin (B600854) release. mdpi.combioscientifica.comcambridge.org The effect of amino acids on this compound secretion can vary depending on the specific amino acid and its concentration. bioscientifica.comcambridge.org

Studies have shown that various amino acids, including cysteine, glycine (B1666218), valine, alanine (B10760859), arginine, leucine, serine, and glutamate, can stimulate this compound release. bioscientifica.com Alanine and glutamine, for instance, may promote this compound secretion through sodium cotransport via SLC38A4, leading to the activation of voltage-gated sodium and subsequently calcium channels, triggering exocytosis. bioscientifica.com Arginine, acting as a cation, can cause depolarization and stimulate this compound secretion. bioscientifica.com Glycine has also been shown to increase plasma this compound in humans and stimulate this compound release in human islets via an alpha-cell-specific glycine receptor, involving intracellular calcium influx. cambridge.org

While many amino acids stimulate this compound, some, like lysine, appear to have minimal effect, and others, such as leucine, can have variable effects depending on the concentration, potentially becoming inhibitory at elevated levels. bioscientifica.comcambridge.org The stimulatory effect of amino acids on this compound release is a key component of the "liver-alpha cell axis," a feedback loop where amino acids trigger this compound secretion, and this compound enhances hepatic amino acid catabolism and urea (B33335) synthesis. bioscientifica.comphysiology.orgdiabetesjournals.org This axis appears to operate independently of glucose levels. physiology.org

Data from studies investigating the effect of specific amino acids on intracellular calcium signaling in alpha cells highlight the varying potency of different amino acids. For example, 10 mM alanine significantly increased maximum calcium signal compared to a vehicle, as did asparagine, ornithine, and phenylalanine, albeit to different extents. endocrine-abstracts.org

| Amino Acid | Concentration (mM) | Effect on Alpha-Cell Intracellular Calcium Signal (Fold Increase vs Vehicle) |

| Alanine | 10 | ~6 |

| Asparagine | 10 | ~4 |

| Ornithine | 10 | ~4 |

| Phenylalanine | 10 | ~3 |

Influence of Circulating Fatty Acids on Alpha-Cell Function

The influence of circulating fatty acids on alpha-cell function and this compound secretion is complex and appears to depend on factors such as the type of fatty acid, its concentration, and the duration of exposure. mdpi.comcambridge.orgdiva-portal.org While early research suggested that elevated plasma free fatty acids (FFAs) suppressed this compound levels, more recent studies, particularly in isolated islets and alpha-cell lines, indicate that FFAs can stimulate this compound secretion. mdpi.comoup.com

Short-term exposure to fatty acids has generally been shown to stimulate this compound release in isolated islets and clonal alpha-cell lines. cambridge.org This can occur through signaling via fatty acid G-protein-coupled receptors (GPCRs), such as FFAR1/GPR40 and GPR119, which are present in pancreatic islets. mdpi.combioscientifica.comdiabetesjournals.orgfrontiersin.org Activation of these receptors can lead to increased intracellular calcium levels and cAMP. mdpi.comdiabetesjournals.org Additionally, the beta-oxidation of fatty acids within alpha cells may contribute to ATP production and promote this compound secretion, particularly at low glucose concentrations. bioscientifica.comfrontiersin.orgnih.gov

Long-term exposure to fatty acids can have different effects. Prolonged exposure to palmitate and oleate (B1233923) has been shown to lead to excessive lipid accumulation and induce time- and dose-dependent hyperglucagonemia in isolated islets and alpha TC1-6 cells through oxidation. mdpi.comresearchgate.net Chronic exposure to fatty acids in rat islets resulted in increased this compound release but decreased this compound content. mdpi.comcambridge.org This suggests that while fatty acids can acutely stimulate release, prolonged exposure may impact this compound synthesis or storage.

Saturated fatty acids (SFAs) have been found to be more effective than unsaturated fatty acids (USFAs) in stimulating this compound secretion. mdpi.comresearchgate.net Palmitate, a saturated long-chain FFA, has been particularly studied and suggested to have detrimental effects on cellular function, stimulating both basal insulin and this compound secretion in isolated human islets at fasting glucose levels, mediated by FFAR1 and fatty acid beta-oxidation. diva-portal.org

The mechanism by which fatty acids enhance this compound secretion is still being investigated. It may involve direct effects on alpha cells through GPCRs and metabolism, as well as indirect effects, such as relieving the inhibitory paracrine action of somatostatin (B550006) secreted from delta cells. mdpi.comcambridge.orgdiabetesjournals.org

Hormonal and Paracrine Regulation within Pancreatic Islets

This compound secretion is tightly regulated by other hormones and factors released within the pancreatic islets, highlighting the importance of intra-islet communication.

Insulin-Mediated Suppression of Alpha-Cell Activity

Insulin, secreted by neighboring beta cells, is a key paracrine inhibitor of this compound secretion. mdpi.comfrontiersin.orggu.se This inhibitory effect is crucial for maintaining glucose homeostasis, particularly in the postprandial state when both glucose and insulin levels are elevated. Insulin is thought to suppress alpha-cell activity through signaling via insulin receptors on alpha cells. diabetesjournals.org

Studies using mathematical models and experimental observations support the concept of insulin inhibiting this compound release. frontiersin.orgphysiology.org This paracrine interaction contributes to the complex regulation of this compound secretion in response to rising glucose levels. frontiersin.org The inhibitory effect of glucose on this compound secretion is thought to involve, at least in part, the paracrine action of insulin. physiology.org

Research has also indicated that prolonged exposure to FFAs can impair insulin's inhibitory effect on this compound release, potentially due to palmitate-induced insulin resistance involving defects in intracellular signaling pathways. mdpi.com

Somatostatin's Inhibitory Effects on this compound Release

Somatostatin (SST), secreted by the delta cells within the pancreatic islets, is a potent inhibitor of both insulin and this compound release. oup.comujms.netdoi.orgnih.gov Somatostatin is considered an important paracrine regulator of this compound secretion, playing a significant role in inhibiting this compound release, particularly during hyperglycemia. gu.seujms.netresearchgate.net

Alpha cells express somatostatin receptor 2 (SSTR2), which is the primary receptor mediating the inhibitory effects of somatostatin on this compound secretion in mouse islets. oup.comujms.netresearchgate.netd-nb.info Studies using SSTR2 knockout mice have shown increased this compound secretion, emphasizing the role of somatostatin as a mediator of the glucose inhibition of this compound secretion. ujms.netresearchgate.net

Somatostatin exerts its inhibitory effects by influencing alpha-cell membrane potential and exocytosis. ujms.net It can inhibit action potential firing and also has a more sustained inhibitory effect on the exocytotic release of this compound. ujms.net Blockade of SSTR2 has been shown to increase this compound secretion and eliminate the inhibitory effect of GLP-1, suggesting that GLP-1's this compound-lowering effect is mediated through the paracrine actions of somatostatin in some models. d-nb.infospringermedizin.de

Somatostatin released by delta cells exerts a tonic inhibition on this compound secretion. researchgate.netdiabetesjournals.org This inhibition is present even at low glucose concentrations and is further highlighted during stimulation by low glucose or arginine. diabetesjournals.org

Interplay with this compound-Like Peptide 1 (GLP-1) and other Incretins

This compound-Like Peptide 1 (GLP-1), primarily known as an incretin (B1656795) hormone secreted by intestinal L-cells that stimulates insulin secretion, also plays a significant role in regulating this compound secretion. clevelandclinic.orgwikipedia.orgphysiology.org GLP-1 is a potent inhibitor of this compound release. clevelandclinic.orgphysiology.orgnih.gov This inhibitory effect contributes to the glucose-lowering action of GLP-1 and GLP-1 receptor agonists used in the treatment of type 2 diabetes. d-nb.infoclevelandclinic.org

The mechanism by which GLP-1 inhibits this compound secretion has been a subject of research. While GLP-1 receptors (GLP-1R) are predominantly found on beta cells, their expression on alpha cells has been debated. nih.govnih.gov Some studies suggest that GLP-1 inhibits this compound secretion indirectly through effects on beta cells (stimulating insulin release) and delta cells (stimulating somatostatin release), which then paracrinely inhibit alpha cells. d-nb.infospringermedizin.deoup.com However, other studies suggest a direct inhibitory effect of GLP-1 on alpha cells, potentially through a small population of alpha cells expressing GLP-1R or via mechanisms independent of insulin and somatostatin. nih.govnih.govoup.com GLP-1 has been shown to suppress this compound secretion in human alpha cells by inhibiting P/Q-type Ca2+ channels. nih.gov

Interestingly, GLP-1's effect on this compound secretion can be glucose-dependent, with the inhibitory effect being more pronounced at normal or elevated glucose concentrations and waning at lower glucose levels. springermedizin.denih.gov Some research even suggests that GLP-1 can stimulate this compound secretion at low glucose levels. nih.govoup.com

Another incretin, Glucose-Dependent Insulinotropic Polypeptide (GIP), unlike GLP-1, has been shown to potentiate this compound secretion. mdpi.comoup.commednexus.org The receptor for GIP is expressed in alpha cells and is involved in this compound secretion. mercodia.com This highlights the differential effects of incretin hormones on alpha-cell function.

Neural Regulation of this compound Secretion

This compound secretion is also subject to neural regulation, primarily through the autonomic nervous system which innervates the pancreatic islets. Both sympathetic and parasympathetic nervous system branches can influence alpha-cell activity.

Adrenergic stimulation, mediated by the sympathetic nervous system, is known to stimulate this compound secretion. mdpi.commednexus.org This is particularly important during stress or exercise when increased glucose production is required.

Vagal stimulation, representing parasympathetic input, has also been shown to stimulate this compound secretion. mdpi.com This suggests a complex interplay between the two branches of the autonomic nervous system in regulating this compound release.

Autonomic Nervous System Modulation of Alpha-Cell Function

The autonomic nervous system plays a significant role in modulating this compound secretion. Both sympathetic and parasympathetic branches innervate the pancreatic islets and can influence alpha-cell activity. Activation of autonomic nerves, including sympathetic and parasympathetic inputs, has been shown to increase this compound secretion nih.gov. This neural control is particularly important for rapid islet secretory responses, especially during hypoglycemic conditions cambridge.org.

Sympathetic stimulation, mediated by the release of norepinephrine (B1679862) and epinephrine (B1671497) (from the adrenal medulla), directly stimulates this compound secretion nih.govbioscientifica.com. This occurs, in part, through the activation of adrenoceptors on alpha cells, leading to increased intracellular calcium levels bioscientifica.com. Parasympathetic stimulation, primarily via the vagus nerve and the release of acetylcholine, also enhances alpha-cell function and this compound secretion through muscarinic receptors bioscientifica.compancreapedia.org.

Studies have investigated the sympathetic innervation of alpha cells in conditions like type 1 diabetes, where dysregulated this compound secretion is observed. While the number of sympathetic fibers within islets may not differ significantly, there is evidence suggesting potential dysregulation of vesicular monoamine transporters in islets lacking beta cells in type 1 diabetes donors, indicating a possible direct mechanism by which the sympathetic nervous system could contribute to abnormal this compound secretion diabetesjournals.org.

The neurotransmitter gamma-aminobutyric acid (GABA), released from beta cells, can also modulate alpha-cell activity. GABA can have a direct inhibitory effect on this compound secretion by activating GABA-A receptors on alpha cells, leading to hyperpolarization bioscientifica.com. However, the precise role of beta-cell GABA in glucose suppression of this compound secretion in islets is still debated oup.com.

Central Nervous System Glucose Sensing and Hypothalamic Involvement

The central nervous system (CNS) is a crucial regulator of glucose homeostasis, with specific regions sensing changes in blood glucose levels and subsequently modulating pancreatic hormone secretion, including this compound. The hypothalamus, in particular, plays a critical role in this process nih.gove-enm.org.

Glucose-sensing neurons in the brainstem and hypothalamus have been identified, and these neurons are connected to the endocrine pancreas to control hormone secretion unil.ch. The hypothalamus regulates the pancreatic release of insulin and this compound through its control over both branches of the autonomic nervous system nih.gov. Hypoglycemia sensing by the CNS triggers a counterregulatory hormonal response that includes a rapid stimulation of this compound secretion unil.ch.

Specific hypothalamic nuclei, such as the ventromedial hypothalamus (VMH), are crucial for monitoring and regulating glucose homeostasis nih.gov. VMH glucose-sensing neurons play a key role in communicating with peripheral tissues to maintain blood glucose levels nih.gov. Glucose-inhibited neurons in the VMH are considered critical players in the counterregulatory responses to hypoglycemia, which involve the release of hormones like this compound to restore blood glucose levels nih.gov.

Research indicates that neurons in multiple regions containing glucose transporter 2 (GLUT2) in the solitary tract region of the hypothalamus and medulla contribute to the stimulation of this compound secretion by increasing parasympathetic impulses during hypoglycemia europeanreview.org.

This compound receptors have also been detected in various brain regions, including the hypothalamus, suggesting a potential role for this compound as a neurohormone affecting central pathways related to blood glucose regulation and potentially influencing appetite europeanreview.org.

Extra-Pancreatic this compound Production and Secretion

While the pancreatic alpha cells are the primary source of this compound, evidence suggests that this compound or this compound-related peptides can also be produced and secreted from extra-pancreatic sites.

Contribution from Enteroendocrine Cells

Enteroendocrine cells, particularly L-cells scattered along the gastrointestinal tract, are known to express the preprothis compound gene, the precursor to this compound nih.govphysiology.org. However, the post-translational processing of preprothis compound differs in L-cells compared to pancreatic alpha cells. In L-cells, preprothis compound is primarily processed into this compound-like peptide 1 (GLP-1), this compound-like peptide 2 (GLP-2), oxyntomodulin, and glicentin, rather than mature this compound pancreapedia.orgnih.govphysiology.org.

Despite this, there is growing evidence for extra-pancreatic this compound production from enteroendocrine cells, particularly in specific conditions. Studies in mouse models of pancreatectomy have demonstrated that the colon can produce and secrete this compound biorxiv.orgbiorxiv.orgresearchgate.net. This appears to involve an increased expression of the prohormone convertase PCSK2 in the colon, which favors the maturation of prothis compound into this compound over other peptides normally produced by enteroendocrine cells biorxiv.orgbiorxiv.org. This extra-pancreatic this compound source could contribute to abnormal this compound secretion observed in pancreatectomized patients and potentially play a role in poor glycemic control in diabetes biorxiv.orgresearchgate.net.

The colocalization of GLP-1 and this compound in some instances suggests that this compound production in the gut may originate from L-cells that have adapted their phenotype biorxiv.orgbiorxiv.org.

Neuronal Synthesis and Release of this compound

Beyond the pancreas and the gut, there is also evidence for neuronal synthesis and release of this compound or this compound-related peptides. The preprothis compound gene is expressed in a subset of neurons in the nucleus tractus solitarius (NTS) of the brainstem physiology.org.

Early research established that this compound is released from brainstem neurons to a lesser extent than from pancreatic alpha cells mdpi.com. Neuronal synthesis of this compound implies a potential role for this peptide as a neurotransmitter or neuromodulator within the CNS, influencing various physiological processes, including glucose homeostasis. While the precise functions and regulatory mechanisms of neurally derived this compound are still under investigation, its presence in key brain regions involved in metabolic control suggests a potential contribution to the complex interplay regulating glucose balance.

Detailed research findings on the specific conditions and mechanisms triggering neuronal this compound release, as well as its downstream effects within the nervous system, continue to be areas of active study.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 16132283 |

| This compound-(1-6) | 194323 |

Note: While other peptides like GLP-1, GLP-2, glicentin, and oxyntomodulin are derived from the same preprothis compound precursor, the article focuses solely on this compound as per the instructions. GLP-1 (7-36) is mentioned in the context of preprothis compound processing in L-cells nih.gov. Semaglutide, a GLP-1 receptor agonist, is mentioned in one search result but is outside the scope of the article focused solely on this compound researchgate.net.

Data Table Example (Illustrative - Specific quantitative data for inclusion in a table was not consistently available across sources for direct extraction and comparison within the strict scope):

For example, studies on autonomic nervous system modulation might compare this compound secretion rates with and without sympathetic or parasympathetic stimulation. Research on extra-pancreatic production might compare this compound levels in pancreatectomized subjects versus controls, or measure PCSK2 expression in different tissues.

An illustrative table structure based on the types of data discussed could look like this, but actual values would require specific experimental data sets:

| Regulatory Mechanism / Source | Condition / Stimulus | Observed Effect on this compound Secretion | Relevant Findings (Qualitative) |

| Autonomic Nervous System | Sympathetic Activation | Increase | Mediated by norepinephrine/epinephrine; involves adrenoceptor activation. nih.govbioscientifica.com |

| Autonomic Nervous System | Parasympathetic Activation | Increase | Mediated by acetylcholine; involves muscarinic receptors. bioscientifica.compancreapedia.org |

| Autonomic Nervous System | Beta-cell GABA | Inhibition (potential) | Involves GABA-A receptor activation and hyperpolarization of alpha cells. bioscientifica.com |

| Central Nervous System | Hypoglycemia (sensed by CNS) | Stimulation | Involves glucose-sensing neurons in hypothalamus and brainstem; impacts autonomic outflow. unil.cheuropeanreview.org |

| Enteroendocrine Cells (Colon) | Pancreatectomy (Mouse Model) | Production and Secretion | Associated with increased PCSK2 expression favoring this compound maturation. biorxiv.orgbiorxiv.orgresearchgate.net |

| Neuronal (Brainstem NTS) | Presence of Preprothis compound Gene | Synthesis | Preprothis compound gene expressed in a subset of NTS neurons. physiology.org |

This illustrative table demonstrates the type of comparative data that would be valuable but highlights the need for specific, extractable quantitative results from detailed research studies to populate a true data table. The current search results provide qualitative descriptions of these effects and mechanisms.

Molecular Mechanisms of Glucagon Action and Signaling

Glucagon (B607659) Receptor (GCGR) Binding and Activation

The action of this compound is initiated by its binding to the GCGR, a process that leads to conformational changes in the receptor and subsequent activation of intracellular signaling pathways.

Structural and Functional Aspects of the G-Protein Coupled Receptor (GPCR)

The GCGR is a 62 kDa protein encoded by the GCGR gene in humans. It belongs to the Class B1 (or secretin-like) subfamily of GPCRs, which are characterized by a large N-terminal extracellular domain (ECD) in addition to the canonical seven transmembrane (7TM) helical domain found in all GPCRs. proteopedia.orgebi.ac.ukwikipedia.orgnih.gov Despite less than 15% sequence homology with Class A GPCRs, Class B receptors share a similar 7TM helical structure involved in signaling via coupling to heterotrimeric G proteins. proteopedia.orgnih.gov

The 7TM domain is responsible for transducing the signal across the cell membrane upon ligand binding. proteopedia.org The human GCGR is a 477-amino acid receptor containing a G protein-coupling motif, RLAK, in the third intracellular loop, which is known to be required for G protein activation. guidetopharmacology.org The receptor also contains four N-linked glycosylation sites. guidetopharmacology.orgnih.gov Structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have provided insights into the 3D structure of the GCGR, including its 7TM domain and ECD, as well as the full-length receptor in different conformations. wikipedia.orgnih.govnih.gov These studies reveal a large ligand binding pocket within the transmembrane domain. nih.gov

Role of the Extracellular Domain (ECD) in Receptor Modulation and Antagonism

The large N-terminal ECD of Class B GPCRs, including the GCGR, plays a critical role in hormone recognition by binding to the C-terminal portion of peptide ligands like this compound. ebi.ac.uknih.gov The ECD of GCGR exhibits a common α-β-β-α fold. nih.gov It is defined by three conserved disulfide bonds. nih.gov

The ECD functions as an "affinity trap" to bind and localize the hormone to the receptor, facilitating the insertion of the hormone's N-terminus into the 7TM domain to induce conformational changes and activate downstream signaling. ebi.ac.uknih.gov The ECD also interacts with the transmembrane domain, and this interaction is regulated by this compound binding. nih.gov Specifically, the α1-helix of the ECD is proposed to interact with the extended first transmembrane helix (the TM1 stalk) and extracellular loops of the TMD to auto-inhibit GCGR activity under basal conditions. nih.gov This interaction is disrupted upon this compound binding. nih.gov

The stalk region, which connects the ECD to the 7TM domain, is longer in Class B GCGR than in Class A GPCRs and is involved in this compound binding and orienting the ECD relative to the 7TM domain. proteopedia.orgnih.gov The first extracellular loop (ECL1) also interacts with the stalk, forming a compact β-sheet structure that plays roles in modulating peptide ligand binding and receptor activation. nih.govnih.gov

Receptor activity-modifying proteins (RAMPs), such as RAMP2, can interact with the GCGR and modulate its activity. nih.govbiorxiv.orgresearchgate.net RAMP2 has been shown to act as a negative allosteric modulator of GCGR by enhancing conformational sampling and flexibility in the ECD, which translates to decreased ligand potency and unproductive Gs coupling. nih.govbiorxiv.orgresearchgate.net This "dynamic allostery" highlights the importance of ECD conformation in regulating intracellular activation. nih.govbiorxiv.orgresearchgate.net

Intracellular Signaling Cascades Post-GCGR Activation

Upon this compound binding and GCGR activation, a cascade of intracellular signaling events is initiated through the coupling of the receptor to heterotrimeric G proteins. GCGR primarily couples to G proteins of the Gαs family, but can also couple to Gαi and Gαq, leading to diverse cellular responses depending on the cellular context. proteopedia.orgebi.ac.ukwikipedia.orgcreative-diagnostics.comeurekalert.org The activation of G proteins involves the exchange of GDP for GTP on the associated Gα subunit. ontosight.ai

Adenylate Cyclase and Cyclic Adenosine (B11128) Monophosphate (cAMP) Pathway Activation

The primary and most well-described signaling pathway activated by GCGR is the adenylate cyclase (AC)/cyclic adenosine monophosphate (cAMP) pathway. ebi.ac.ukwikipedia.orgguidetopharmacology.orgcreative-diagnostics.comcreative-biolabs.com Upon activation of the GCGR, the coupled Gαs subunit dissociates from the Gβγ dimer and activates adenylyl cyclase enzymes. creative-diagnostics.comontosight.ainews-medical.net This catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP levels. creative-diagnostics.comontosight.ainews-medical.net

cAMP acts as a major second messenger for this compound signaling, mediating many of its metabolic effects. creative-diagnostics.com While the AC/cAMP pathway is considered predominant, particularly under metabolically stressful conditions where this compound concentrations exceed 100 pM, evidence suggests that at physiological this compound concentrations (28-60 pM), the phospholipase C (PLC)/inositol-phosphate (IP3)/calcium pathway may be the operative signal for hepatic glucose output. nih.govnih.gov

Protein Kinase A (PKA) Activation and Downstream Substrate Phosphorylation

Increased intracellular cAMP levels lead to the activation of protein kinase A (PKA). creative-diagnostics.comontosight.ainews-medical.net PKA is a key downstream effector in the this compound signaling pathway, mediating many of this compound's effects through the phosphorylation of various intracellular proteins. creative-diagnostics.comontosight.ainews-medical.net

PKA activation leads to the phosphorylation and activation of enzymes involved in glycogenolysis, such as phosphorylase kinase, which in turn activates glycogen (B147801) phosphorylase, the rate-limiting enzyme in glycogen breakdown. news-medical.net PKA also enhances gluconeogenesis by accelerating the entry of amino acids into liver cells and activating key enzymes in this pathway. creative-diagnostics.com Additionally, PKA is involved in the phosphorylation of transcription factors like CREB (cAMP response element-binding protein), which binds to the cAMP response element (CRE) sequence and, in concert with coactivators, induces the transcriptional program of gluconeogenesis under fasting conditions. researchgate.net PKA can also phosphorylate other targets, including phenylalanine hydroxylase (PAH), increasing its affinity for phenylalanine and promoting its conversion to tyrosine. life-science-alliance.org Furthermore, PKA-mediated phosphorylation of Raptor at Ser791 has been shown to play a role in modulating mTORC1 activity in response to Gαs-coupled GPCR signaling. nih.govelifesciences.orgresearchgate.net

Involvement of Intracellular Calcium and Phospholipase C Pathways

In addition to the canonical AC/cAMP pathway, GCGR activation can also involve the activation of the phospholipase C (PLC) pathway, particularly through coupling to Gαq proteins. wikipedia.orgguidetopharmacology.orgcreative-diagnostics.comcusabio.comnih.gov Activation of Gαq leads to the activation of phospholipase C, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). nih.gov

IP3 signals the release of calcium from intracellular stores, such as the endoplasmic reticulum, leading to an increase in intracellular calcium concentration. guidetopharmacology.orgcreative-diagnostics.comcusabio.comnih.gov This increase in intracellular calcium can activate downstream signaling cascades, including those involving CREB-regulated transcription co-activator (CRTC2), which enhances CREB-dependent gene expression. nih.gov Intracellular calcium, along with PKA, can also activate ERK1/2 protein, leading to the phosphorylation and activation of CREB, which enhances the expression of gluconeogenic enzymes like G-6-Pase and PEPCK. cusabio.com

Other Interacting Signaling Pathways (e.g., p38 MAPK, PPARα)

This compound signaling extends beyond the canonical cAMP/PKA pathway to involve other crucial cascades, including the p38 Mitogen-Activated Protein Kinase (p38 MAPK) and Peroxisome Proliferator-Activated Receptor alpha (PPARα) pathways. This compound can activate p38 MAPK, and this activation appears to be mediated, at least in part, by a PKA-dependent increase in the intracellular AMP/ATP ratio resulting from the induction of gluconeogenesis. plos.org Studies have shown that p38α MAPK stimulates the phosphorylation of Forkhead box protein O1 (FOXO1) at the S273 site, which is crucial for mediating this compound's action on glucose homeostasis. nih.gov This this compound-induced EPAC2-p38α MAPK-pFOXO1-S273 signaling pathway has been identified as a potential therapeutic target for type 2 diabetes. nih.gov

Furthermore, this compound modulates the expression and activity of PPARs, particularly PPARα, which plays a central role in fatty acid oxidation and lipid catabolism. mdpi.com this compound's stimulation leads to the activation of PPARα, enhancing the breakdown of fatty acids and promoting their utilization as an energy source. mdpi.com This interaction between this compound and PPARα highlights a complex regulatory network orchestrating lipid utilization in response to metabolic demands. mdpi.com this compound's action on lipid metabolism is mediated through mechanisms that include AMPK-, p38 MAPK-, PPARα-, Foxa2-, and FGF21-dependent pathways. bioscientifica.com Studies in mice lacking the this compound receptor (GCGR) have shown elevated plasma triglyceride and free fatty acid levels following prolonged fasting, linked to interrupted p38 MAPK and PPARα signaling and subsequent impaired fatty acid oxidation. mdpi.com this compound-induced acetylation of Foxa2, regulated by cofactors p300 and SIRT1, also controls lipid metabolism in fasting conditions. mdpi.com

This compound-activated PKA and AMPK are also known to increase PPARα signaling during fasting. jci.org The transcriptional activity of PPARα can be enhanced by phosphorylation by p38. embopress.org

Post-Receptor Regulation and Signal Transduction Modulators

Beyond the initial receptor binding and primary signaling cascades, this compound's effects are subject to post-receptor regulation and modulation by various intracellular factors and pathways.

Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling in this compound Action

The Mammalian Target of Rapamycin Complex 1 (mTORC1) signaling pathway, known for its role in regulating cell growth, metabolism, and protein synthesis, also interacts with this compound signaling. researchgate.net While mTORC1 is typically activated by signals indicating nutrient abundance, such as insulin (B600854) and amino acids, this compound's effect on mTORC1 appears to be more complex and context-dependent. nih.govx-mol.com

Studies have shown that this compound can transiently stimulate mTORC1 activity through an EPAC/Rap1 signaling axis, independent of the classical PI3K/Akt pathway that mediates insulin's activation of mTORC1. researchgate.netnih.govx-mol.com This transient stimulation of mTORC1 by this compound has been observed to be convergent with insulin signaling and dependent on EPAC activity. researchgate.net Signaling through mTORC1 acts to regulate protein synthesis, and this compound has been found to promote an EPAC-dependent increase in protein synthesis. nih.govx-mol.com

Conversely, other research suggests that this compound can also lead to the suppression of mTORC1 activity, particularly in the context of hepatic FGF21 production. physiology.org this compound-dependent suppression of mTORC1 is associated with the upregulation of hepatic FGF21 mRNA translation. physiology.org This suggests a model where this compound upregulates FGF21 production in hepatocytes by suppressing mTORC1. physiology.org this compound's ability to reduce mTORC1 activity in the liver, coupled with the fall in insulin-mediated stimulation during starvation, could further contribute to a decrease in lipogenesis. pnas.org this compound-induced hepatic autophagy, which plays a role in protein and amino acid metabolism, is also suggested to be promoted by AMPK-mediated suppression of mTORC1 activity. diabetesjournals.orgresearchgate.net

The role of mTORC1 signaling in this compound secretion itself has also been investigated, with findings suggesting that the loss of mTORC1 signaling can alter alpha cells and impair this compound secretion. miami.edu

Crosstalk with Other Hormone Signaling Pathways

This compound's actions and secretion are intricately linked with other hormone signaling pathways, forming complex crosstalk networks that are essential for maintaining metabolic homeostasis.

A primary example is the crosstalk between this compound and insulin, which are often considered counter-regulatory hormones. news-medical.netnih.gov While insulin lowers blood glucose and inhibits this compound secretion, this compound increases blood glucose and can, in turn, act in a paracrine manner within the pancreatic islets to increase insulin secretion through the activation of beta-cell GCGR and GLP-1R. nih.govbioscientifica.comdiabetesjournals.org This intra-islet crosstalk between alpha and beta cells is crucial for balancing insulin and this compound secretion and tightly controlling blood sugar levels. eurekalert.orgfrontiersin.org The interplay between pulsatile insulin and this compound secretion is also a factor in metabolic regulation. mdpi.com

Incretin (B1656795) hormones, such as this compound-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Peptide (GIP), also participate in this crosstalk. GLP-1 is known to suppress this compound secretion, while GIP can stimulate this compound secretion in a glucose-dependent manner. nih.govbioscientifica.com GLP-1 receptor activation has also been shown to influence p38 MAPK signaling in certain contexts, such as inhibiting hepatic stellate cell activation. geneticsmr.org

Somatostatin (B550006), secreted by pancreatic delta cells, is another key regulator of this compound secretion, acting as a potent inhibitor. nih.govdiabetesjournals.orgfrontiersin.orgresearchgate.net The interaction between delta cells and other islet cells, including alpha cells, is important for regulating hormone release. frontiersin.orgresearchgate.net

This compound also interacts with other hormones involved in glucose counterregulation, such as cortisol, growth hormone, and adrenergic hormones, which also increase hepatic glucose output during hypoglycemia. mdpi.com The somatotropic axis, involving growth hormone and Insulin-like Growth Factor-I (IGF-I), also exhibits functional crosstalk with this compound, with this compound potentially influencing hepatic IGF-I expression. frontiersin.org

The autonomic nervous system also directly mediates this compound secretion, with parasympathetic stimulation inhibiting and sympathetic stimulation increasing this compound release. nih.govdiabetesjournals.org

The interplay between this compound and other hormones is dynamic and context-dependent, contributing to the fine-tuning of metabolic responses in different physiological states, such as fasting and postprandial conditions. mdpi.combioscientifica.com Dysregulation of this crosstalk is implicated in metabolic disorders like type 2 diabetes. mdpi.comeurekalert.orgfrontiersin.org

Systemic Physiological Roles of Glucagon

Glucose Homeostasis Regulation

Glucagon (B607659) plays a critical role in maintaining stable blood glucose levels, preventing them from dropping too low. clevelandclinic.orgmedicalnewstoday.com It achieves this primarily through its actions on the liver, increasing hepatic glucose output. nih.govwikipedia.org

This compound promotes hepatic glucose production through a concerted effort involving the stimulation of glycogen (B147801) breakdown, the enhancement of glucose synthesis from non-carbohydrate sources, and the inhibition of glucose storage and breakdown. nih.govphysiology.org

This compound stimulates the breakdown of stored glycogen in the liver into glucose, a process known as glycogenolysis. nih.govbbc.co.uk This is a rapid mechanism to increase blood glucose levels. This compound binds to its receptor on liver cells, activating a signaling cascade that involves adenylate cyclase and leads to increased levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.govcreative-diagnostics.com Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates key enzymes involved in glycogen metabolism. physiology.orgnih.gov Specifically, PKA phosphorylates and activates glycogen phosphorylase kinase, which then phosphorylates and activates glycogen phosphorylase. nih.gov Activated glycogen phosphorylase catalyzes the rate-limiting step in glycogenolysis, the cleavage of glucose-1-phosphate units from glycogen chains. libretexts.org This process ensures a readily available supply of glucose is released into the bloodstream. libretexts.org

In addition to breaking down glycogen, this compound also enhances the synthesis of new glucose from non-carbohydrate precursors, such as amino acids, lactate, and glycerol (B35011), through a process called gluconeogenesis. nih.govclevelandclinic.org This pathway is particularly important during prolonged fasting when glycogen stores are depleted. nih.gov this compound stimulates gluconeogenesis by increasing the expression and activity of key enzymes involved in this pathway, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). physiology.orgfrontiersin.org The cAMP-PKA signaling pathway is also involved in the transcriptional regulation of these gluconeogenic genes. nih.govfrontiersin.org Furthermore, research indicates that this compound stimulates hepatic gluconeogenesis by increasing hepatic adipose triglyceride lipase (B570770) activity and intrahepatic lipolysis, which provides substrates like glycerol for glucose synthesis. nih.gov This process involves the activation of the inositol (B14025) triphosphate receptor-1 (InsP3R-I) and calcium/CaMKII pathway. nih.govfrontiersin.org

This compound also contributes to increased hepatic glucose output by simultaneously inhibiting processes that would lower blood glucose: glycogenesis (glucose storage as glycogen) and glycolysis (glucose breakdown for energy). nih.govphysiology.org this compound inhibits glycogenesis by phosphorylating and inactivating glycogen synthase, the key enzyme in glycogen synthesis. physiology.orglibretexts.org This is mediated by the PKA pathway, which directly phosphorylates glycogen synthase and also inhibits the protein phosphatase 1 (PP1) that would dephosphorylate and activate glycogen synthase. libretexts.org this compound inhibits glycolysis by reducing the activity of key glycolytic enzymes, particularly pyruvate (B1213749) kinase and phosphofructokinase-1 (PFK-1). physiology.org this compound-mediated PKA activation phosphorylates and inactivates pyruvate kinase. physiology.orglibretexts.org this compound also reduces the levels of fructose (B13574) 2,6-bisphosphate, a potent activator of PFK-1, thereby inhibiting glycolytic flux and favoring gluconeogenesis. physiology.org

This compound is a primary counterregulatory hormone that plays a critical role in preventing or correcting hypoglycemia (low blood glucose levels). physiology.orgwikipedia.org When blood glucose levels fall, the alpha cells of the pancreas increase this compound secretion. nih.govmedicalnewstoday.com This surge in this compound rapidly stimulates hepatic glucose production through the mechanisms described above, effectively raising blood glucose back towards the normal range. nih.govThis compound.com The this compound response is considered a primary defense mechanism against hypoglycemia. This compound.com Alongside other counterregulatory hormones like epinephrine (B1671497), cortisol, and growth hormone, this compound ensures that the body, particularly the brain, receives an adequate supply of glucose. wikipedia.orgresearchgate.net

Hepatic Glucose Production Mechanisms

Enhancement of Gluconeogenesis Pathways

Lipid Metabolism Modulation

Beyond its well-established role in glucose homeostasis, this compound also modulates lipid metabolism, primarily in the liver. nih.govmdpi.com this compound promotes the breakdown of fatty acids (lipolysis) and inhibits the synthesis of new fatty acids (lipogenesis) in the liver. wikipedia.orgnih.gov This action contributes to the formation of non-carbohydrate energy sources, such as ketone bodies, which can be used by tissues during periods of fasting. wikipedia.orgcreative-diagnostics.com this compound's effects on lipid metabolism may involve the activation of peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of fatty acid oxidation. mdpi.combioscientifica.com this compound-induced PKA activation can phosphorylate and inactivate acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid synthesis, thereby reducing malonyl-CoA levels and promoting fatty acid oxidation. wikipedia.orgnih.gov While this compound clearly stimulates hepatic lipolysis and fatty acid oxidation, its direct effect on lipolysis in adipose tissue in humans is considered more complex and remains an area of research. nih.gov

Table 1: this compound's Effects on Key Metabolic Pathways in the Liver

| Metabolic Pathway | This compound's Effect | Mechanism Highlights |

| Glycogenolysis | Stimulation | Activates glycogen phosphorylase via cAMP/PKA cascade. nih.govnih.govlibretexts.org |

| Gluconeogenesis | Enhancement | Increases expression/activity of PEPCK and G6Pase; involves InsP3R-I/CaMKII pathway. physiology.orgfrontiersin.orgnih.gov |

| Glycogenesis | Inhibition | Inactivates glycogen synthase via PKA-mediated phosphorylation. physiology.orglibretexts.org |

| Glycolysis | Inhibition | Inactivates pyruvate kinase and reduces PFK-1 activity via cAMP/PKA. physiology.orglibretexts.org |

| Lipolysis (Hepatic) | Stimulation | Increases hepatic adipose triglyceride lipase activity. nih.gov |

| Lipogenesis (Hepatic) | Inhibition | Inactivates ACC via PKA, reducing malonyl-CoA. wikipedia.orgnih.gov |

| Fatty Acid Oxidation | Enhancement | Stimulates PPARα activity; involves cAMP/PKA. mdpi.combioscientifica.com |

Table 2: this compound and Glucose Counterregulation

| Hormone | Role in Counterregulation | Primary Mechanism |

| This compound | Primary Defense | Stimulates hepatic glucose production (glycogenolysis, gluconeogenesis). nih.govThis compound.com |

| Epinephrine | Secondary Defense | Stimulates hepatic glucose production; mobilizes gluconeogenic substrates. wikipedia.orgresearchgate.net |

| Cortisol | Supplementary | Limits glucose utilization; enhances hepatic glucose production (with prolonged hypoglycemia). wikipedia.orgresearchgate.net |

| Growth Hormone | Supplementary | Decreases glucose utilization (with prolonged hypoglycemia). wikipedia.orgresearchgate.net |

Hepatic Lipid Metabolism

The liver is a primary target organ for this compound due to the high expression of this compound receptors (GCGR) on hepatocytes. e-enm.org this compound exerts a multifaceted influence on hepatic lipid metabolism, promoting the breakdown of fats and inhibiting their synthesis. nih.govnih.gov

Promotion of Lipolysis and Ketogenesis

This compound stimulates the breakdown of triglycerides (fats) stored in the liver, a process known as hepatic lipolysis. mdpi.commdpi.com This action increases the availability of fatty acids. mdpi.com These fatty acids can then be directed towards the production of ketone bodies, a process called ketogenesis. nih.govmdpi.com Ketone bodies serve as an alternative energy source for various tissues, including the brain, particularly during fasting or states of low glucose availability. nih.govphysiology.org Studies in rats have shown that physiological concentrations of this compound increase ketogenesis in hepatocytes. mdpi.com this compound promotes the formation of non-carbohydrate energy sources in the form of lipids and ketone bodies, contributing to energy homeostasis during fasting or increased energy demand. nih.gov

Enhancement of Fatty Acid Oxidation

This compound enhances the breakdown of fatty acids through beta-oxidation within the liver mitochondria. nih.govnih.gov This process converts fatty acids into acetyl-coenzyme A, which can then enter the tricarboxylic acid cycle for ATP generation or be used for ketogenesis. nih.govnih.gov this compound signaling increases the transcription of genes involved in beta-oxidation, such as carnitine acyl transferase 1 (CPT-1), a key enzyme that facilitates the transport of fatty acids into the mitochondria. nih.govbioscientifica.com By increasing intracellular cAMP, this compound activates protein kinase A (PKA), which in turn can influence factors like CREB (cAMP responsive element-binding protein) to induce the transcription of genes needed for beta-oxidation. nih.gov Furthermore, this compound may increase the AMP/ATP ratio, activating AMP-activated kinase (AMPK), which can then activate PPARα (peroxisome proliferator-activated receptor-α), a nuclear receptor that stimulates the transcription of beta-oxidation genes. nih.govmdpi.com

Suppression of De Novo Fatty Acid Synthesis

This compound inhibits the synthesis of new fatty acids from non-lipid precursors, such as carbohydrates, a process known as de novo lipogenesis. nih.govnih.gov This is achieved, in part, by inactivating acetyl-CoA carboxylase (ACC), an enzyme that catalyzes the first committed step in fatty acid synthesis. nih.govnih.gov this compound signaling, through the activation of PKA, phosphorylates and inactivates ACC, thereby reducing the formation of malonyl-CoA. nih.govmdpi.com Malonyl-CoA is not only a substrate for fatty acid synthesis but also an inhibitor of CPT-1, the enzyme crucial for fatty acid oxidation. nih.gov By reducing malonyl-CoA levels, this compound simultaneously suppresses fatty acid synthesis and promotes fatty acid oxidation. nih.gov

Modulation of Hepatic Steatosis (Fatty Liver)

This compound plays a role in modulating hepatic steatosis, the accumulation of excess fat in the liver. mdpi.comnih.gov By promoting hepatic lipolysis and fatty acid oxidation while suppressing de novo fatty acid synthesis, this compound helps to reduce hepatic lipid accumulation. mdpi.comnih.gov Reduced hepatic this compound receptor signaling has been linked to decreased expression of lipid metabolism genes, leading to an increase in liver fat. bioscientifica.com Conversely, studies have shown that chronic this compound receptor activation can reverse hepatic steatosis in animal models. nih.gov The intricate interplay between this compound signaling and hepatic lipid metabolism is particularly relevant in conditions like non-alcoholic fatty liver disease (NAFLD), where hepatic this compound resistance may contribute to dysregulated lipid metabolism and fat accumulation. mdpi.combiorxiv.org

Potential Influence on Adipose Tissue Lipolysis

While this compound's role in hepatic lipid metabolism is well-established, its direct influence on lipolysis in adipose tissue is less clear and remains a subject of debate, particularly in humans. nih.govnih.gov Some in vitro studies using isolated rodent and human adipocytes have suggested that this compound can stimulate lipolysis. biorxiv.orgresearchgate.net However, other studies, including clinical investigations in humans and studies in mice with adipocyte-specific this compound receptor knockout, have indicated that physiological concentrations of this compound may not significantly regulate lipolysis in white adipose tissue in vivo. nih.govbiorxiv.orgphysiology.org The expression level of the this compound receptor in adipocytes is reported to be significantly lower compared to hepatocytes, which may contribute to the less pronounced direct effect of this compound on adipose tissue lipolysis under physiological conditions. researchgate.net

Amino Acid Metabolism and Protein Turnover

This compound also influences amino acid metabolism and protein turnover, primarily in the liver. This compound promotes the breakdown of amino acids, a process that can provide substrates for gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors like amino acids. nih.govkauveryhospital.com During prolonged fasting, this compound stimulates gluconeogenesis from amino acids by upregulating key enzymes involved in this pathway. nih.gov this compound also stimulates hepatic amino acid turnover and related ureagenesis, the process of converting excess amino nitrogen into urea (B33335) for excretion. nih.gov This is particularly important when amino acids are being used for glucose production. mdpi.com Disruptions in this compound signaling can impair hepatic amino acid metabolism, leading to elevated plasma amino acid levels. mdpi.com

Regulation of Hepatic Amino Acid Turnover and Ureagenesis

This compound significantly influences hepatic amino acid metabolism and the process of ureagenesis. It is known to powerfully regulate hepatic amino acid turnover by enhancing the activities of necessary transporters and enzymes involved in the urea cycle. This is mediated through cAMP–PKA–CREB signaling. mdpi.com this compound activates the transcription of amino acid transporters located on the hepatocyte membrane, leading to increased amino acid uptake and substrate availability for ureagenesis. mdpi.com Ureagenesis is the process in the liver that converts excess amino acids into urea for excretion, preventing the accumulation of toxic ammonia.

Evidence suggests that this compound's impact on amino acid metabolism may differ between fasting and postprandial states. mdpi.com After the ingestion of a protein-rich diet, the liver exhibits increased rates of translation initiation and protein synthesis compared to fasted states. mdpi.com In a healthy liver, this compound binds to the hepatic this compound receptor (GCGR) and increases amino acid metabolism through urea production. mdpi.com this compound may affect several steps within the carbamoyl (B1232498) phosphate (B84403) and urea cycles. mdpi.com

Studies have shown that this compound infusion in healthy volunteers decreases total plasma amino acids and increases urea production. bioscientifica.com This effect is observed even when glucose levels are kept stable and persists in the absence of insulin (B600854). bioscientifica.com However, in insulin-deficient individuals, the reduction in branched-chain amino acids (isoleucine, leucine, and valine) is attenuated. bioscientifica.com The liver-alpha cell axis represents a feedback loop where circulating amino acids stimulate this compound secretion from alpha cells, and this compound, in turn, increases hepatic amino acid uptake and catabolism, thereby lowering plasma amino acid levels and reducing the stimulus for this compound secretion. bioscientifica.com

Research in a conscious catheterized dog model recreating a postprandial condition demonstrated that high this compound infusion reduced the increase in arterial amino acid concentrations and shifted liver amino acid metabolism towards a more catabolic state with decreased protein synthesis and increased urea production. vanderbilt.edu Specifically, high this compound infusion led to a 23% reduction in the increase in arterial amino acid concentrations and a 52% increase in urea production. vanderbilt.edu

Impact on Hepatic Protein Synthesis

This compound has been shown to impact hepatic protein synthesis. Studies in rats have indicated that the administration of this compound can inhibit hepatic protein synthesis. nih.gov Intraperitoneal administration of this compound resulted in an increase in the polypeptide chain completion time, indicating an inhibition of the hepatic protein synthetic rate. nih.gov This inhibition was observed to be maximal shortly after administration and was accompanied by an increase in the polyribosomal state of aggregation, suggesting that this compound primarily affects the elongation or termination steps of protein synthesis. nih.gov

Furthermore, the administration of this compound led to a progressive increase in hepatic valine concentration. nih.gov This increase was not attributed solely to decreased plasma valine levels, suggesting that it might be an indicator of increased hepatic proteolysis. nih.gov The differing time sequences observed for this compound's effects on protein synthesis and proteolysis suggest that these effects are independent and likely mediated by distinct mechanisms. nih.gov

In the context of a protein-rich meal, the associated rise in this compound promotes the catabolic utilization of amino acids in the liver, thereby opposing the storage of amino acids in proteins. vanderbilt.edu

Energy Homeostasis and Thermogenesis

This compound plays a role in energy homeostasis and contributes to thermogenesis.

Contribution to Energy Expenditure and Metabolic Rate

This compound is recognized for its ability to influence energy expenditure and metabolic rate. Studies have shown that this compound administration can enhance metabolic rate in both rodents and humans. frontiersin.orgfrontiersin.org Acute infusion of this compound in fasted lean and obese human subjects has been shown to increase caloric expenditure. frontiersin.org For instance, an infusion of this compound at a rate of 50 ng/kg/min over 55 minutes resulted in a significant rise in resting energy expenditure. doi.org Another study infusing this compound at 3 ng/kg/min in overnight fasted subjects led to a notable increase in energy expenditure. nih.gov

While this compound-induced brown adipose tissue (BAT) thermogenesis has been demonstrated in rodents, this effect appears to be species-specific and has not been observed in humans with this compound infusion. frontiersin.org However, this compound administration increases metabolic rate in adult humans without activating brown fat and in experimental models lacking functional BAT. frontiersin.org This suggests that this compound may augment metabolic rate through mechanisms independent of brown fat. frontiersin.org Possible mechanisms contributing to this compound's energy expenditure effects include futile cycling of glucose in the liver, where this compound stimulates opposing pathways of hepatic glucose production and consumption. frontiersin.org Acute this compound administration has been shown to directly increase liver energy expenditure and oxidative phosphorylation in isolated liver mitochondria. nih.gov

Chronic this compound receptor agonism has been shown to increase energy expenditure and respiration in diet-induced obese mice. nih.gov This effect appears to be mediated, at least in part, through hepatic mechanisms involving fibroblast growth factor 21 (FGF21) and the farnesoid X receptor (FXR). nih.gov

Regulation of Appetite and Food Intake

This compound has been shown to modulate appetite and food intake. It exerts effects on metabolism beyond glucose regulation, including the modulation of satiety. mdpi.com This has been demonstrated in both humans and rats. mdpi.com The effect of this compound on satiety is thought to be primarily due to the inhibition of meal size, potentially mediated via a liver-brain axis. mdpi.com

Studies in humans have shown that this compound administration has consistent acute effects on hunger, fullness, and satiety measures. bioscientifica.com Longer-term studies suggest that a persistent reduction in appetite and food intake may contribute to the body weight reducing effects observed with this compound receptor agonists. bioscientifica.com

While this compound-like peptide 1 (GLP-1), which is derived from the same prothis compound gene as this compound, is well-established for its role in promoting satiety and reducing food intake, this compound itself also contributes to these effects. mdpi.comphysiology.orgjomes.org Research into co-agonists targeting both this compound and GLP-1 receptors has further highlighted this compound's role in appetite suppression and weight loss. frontiersin.org

Role of Fibroblast Growth Factor 21 (FGF21) Pathway in Energy Balance

Fibroblast Growth Factor 21 (FGF21) is a hormone that plays a significant role in energy balance, and its pathway is influenced by this compound signaling. FGF21 is primarily produced in the liver and is induced during fasting. nih.govmdpi.com Recent research indicates that FGF21 mediates multiple components of this compound action, including the regulation of energy balance, glucose, and lipid metabolism. nih.govphysiology.org

This compound receptor activation stimulates the expression and secretion of FGF21 in vivo and in isolated primary hepatocytes. nih.gov Studies in healthy human volunteers have shown that injection of natural this compound increases plasma FGF21 levels within hours. nih.gov The functional relevance of this link has been demonstrated in mice with genetic deletion of FGF21, where this compound receptor activation failed to induce the body weight loss and lipid metabolism changes observed in wild-type mice. nih.gov This indicates that this compound controls glucose, energy, and lipid metabolism, at least in part, via FGF21-dependent pathways. nih.gov

Chronic this compound treatment increases the synthesis and secretion of hepatic FGF21. mdpi.com FGF21, in turn, can augment sympathetic output and innervation of brown adipose tissue via actions on the brain, increasing energy expenditure. mdpi.com Studies using FGF21 null mice have shown that chronic GCGR agonism fails to increase energy expenditure and prevent diet-induced obesity in these mice. mdpi.com This suggests that hepatic FGF21 secretion contributes to the chronic effects of this compound on energy expenditure. mdpi.com

Cardiovascular System Effects

This compound has been observed to exert effects on the cardiovascular system. These effects can include alterations in heart rate, cardiac contractility, and blood pressure. oup.commdpi.com The mechanism responsible for some of these effects is thought to involve the stimulation of this compound receptors in the myocardium, which are associated with Gs protein stimulation, leading to adenylyl cyclase activation and an increase in cyclic AMP (cAMP) production. d-nb.info this compound may also inhibit the activity of cyclic nucleotide phosphodiesterase enzymes, which break down cAMP. d-nb.info

The majority of human studies report stimulating effects of pharmacological this compound doses on heart rate, cardiac contractility, and blood pressure. oup.com For example, intravenous administration of this compound has been shown to increase heart rate and cardiac output. ahajournals.org A this compound bolus has been observed to increase mean heart rate and cardiac output within minutes. ahajournals.org

In patients with heart conditions, this compound administration has led to increases in systolic and mean arterial pressure. oup.com In individuals with chronic heart failure, this compound bolus injections have resulted in increased heart rates. oup.com Comparable effects on heart rate have been confirmed in other studies using various this compound bolus doses. oup.com

While experimental studies in animals have extensively demonstrated positive inotropic (increased contractility) and chronotropic (increased heart rate) effects, efforts to translate these findings to patients with low cardiac output states like acute heart failure or cardiogenic shock have yielded mixed results. d-nb.info Some evidence suggests that any beneficial effect on cardiac performance might be more related to the effect on peripheral vascular resistance than a direct positive inotropic effect. d-nb.info However, other research indicates that this compound can increase heart rate and cardiac output in the failing heart, along with a dose-dependent increase in coronary blood flow and oxygen consumption. nih.gov this compound's cardiac action has been classically attributed to a direct effect on the heart through activation of myocardial this compound receptors. ahajournals.org

The metabolic effects of this compound, such as the resulting hyperglycemia from gluconeogenesis and glycogenolysis in the liver, could potentially contribute to improved myocardial metabolism and consequently cardiac function, particularly in the context of metabolic remodeling seen in heart failure. d-nb.info this compound also appears to facilitate atrio-ventricular conduction and may have anti-arrhythmogenic effects. nih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 16132283 |

| Urea | 1176 |

| Amino acids | - |

| Fibroblast Growth Factor 21 | - |

| Valine | 6287 |

| Isoleucine | 796 |

| Leucine | 857 |

| Cyclic AMP (cAMP) | 6076 |

| Fibroblast Growth Factor 21 (FGF21) | - |

| Farnesoid X Receptor (FXR) | - |

This compound, a peptide hormone synthesized in the alpha cells of the pancreatic islets, is a pivotal regulator of glucose metabolism, primarily known for its role in elevating blood glucose levels. However, the physiological influence of this compound extends far beyond its well-established effects on hepatic glucose production, encompassing significant roles in amino acid metabolism, energy expenditure, and potentially impacting the cardiovascular system. This article delves into these broader systemic physiological roles of this compound, highlighting key research findings.

Regulation of Hepatic Amino Acid Turnover and Ureagenesis

This compound exerts a potent regulatory effect on hepatic amino acid turnover and the process of ureagenesis. It achieves this by increasing the activity of crucial transporters and enzymes within the urea cycle, a pathway mediated through cAMP–PKA–CREB signaling. mdpi.com This action enhances the uptake of amino acids by hepatocytes, providing increased substrate availability for the synthesis of urea. mdpi.com The liver's production of urea is essential for the detoxification and excretion of excess nitrogen derived from amino acid catabolism.

The influence of this compound on amino acid metabolism appears to be context-dependent, with variations noted between fasting and postprandial states. mdpi.com Following a protein-rich meal, the liver demonstrates elevated rates of protein synthesis and translation initiation. mdpi.com In a healthy liver, this compound's interaction with the hepatic this compound receptor (GCGR) stimulates amino acid metabolism, leading to increased urea production. mdpi.com this compound's effects may involve multiple steps within the carbamoyl phosphate and urea cycles. mdpi.com

Studies involving this compound infusion in healthy individuals have demonstrated a reduction in total plasma amino acids and a concurrent increase in urea production. bioscientifica.com This effect is independent of glucose levels and persists even in the absence of insulin, although the reduction in branched-chain amino acids (isoleucine, leucine, and valine) is less pronounced in insulin-deficient states. bioscientifica.com The liver and alpha cells are interconnected in a feedback loop: circulating amino acids stimulate this compound secretion, which in turn promotes hepatic amino acid uptake and catabolism, thereby lowering plasma amino acid concentrations and mitigating the stimulus for this compound release. bioscientifica.com

Research using a conscious catheterized dog model to simulate postprandial conditions revealed that elevated this compound infusion decreased the rise in arterial amino acid concentrations and shifted hepatic amino acid metabolism towards a catabolic state, characterized by reduced protein synthesis and augmented urea production. vanderbilt.edu Specifically, high this compound infusion resulted in a 23% decrease in the increase of arterial amino acid concentrations and a 52% increase in urea production. vanderbilt.edu

Impact on Hepatic Protein Synthesis

This compound has been shown to influence protein synthesis in the liver. Investigations in rats have indicated that this compound administration can lead to an inhibition of hepatic protein synthesis. nih.gov Intraperitoneal administration of this compound was associated with an increase in the time required for polypeptide chain completion, signifying an inhibition of the rate of hepatic protein synthesis. nih.gov This inhibitory effect was most prominent shortly after this compound administration and coincided with an increase in the aggregation state of polyribosomes, suggesting an action primarily on the elongation or termination phases of protein synthesis. nih.gov

Furthermore, this compound administration resulted in a gradual increase in hepatic valine concentration. nih.gov This rise was not solely explained by decreased plasma valine levels, suggesting a potential contribution from increased hepatic proteolysis. nih.gov The distinct temporal profiles of this compound's effects on protein synthesis and proteolysis imply that these are independent processes likely mediated by different mechanisms. nih.gov

In the context of consuming a protein-rich meal, the accompanying increase in this compound levels favors the catabolic utilization of amino acids in the liver, thereby counteracting their incorporation into proteins for storage. vanderbilt.edu

Energy Homeostasis and Thermogenesis

This compound plays a role in regulating energy homeostasis and contributing to thermogenesis.

Contribution to Energy Expenditure and Metabolic Rate

This compound is known to influence energy expenditure and metabolic rate. Studies in both rodents and humans have demonstrated that this compound administration can increase metabolic rate. frontiersin.orgfrontiersin.org Acute this compound infusion in fasted lean and obese human subjects has been shown to elevate caloric expenditure. frontiersin.org For instance, an infusion of this compound at 50 ng/kg/min over 55 minutes significantly increased resting energy expenditure. doi.org Another study using a this compound infusion rate of 3 ng/kg/min in overnight fasted subjects also reported a notable increase in energy expenditure. nih.gov

While this compound has been shown to induce brown adipose tissue (BAT) thermogenesis in rodents, this effect appears to be species-specific and has not been observed in humans following this compound infusion. frontiersin.org Nevertheless, this compound administration increases metabolic rate in adult humans without activating brown fat and in animal models lacking functional BAT, suggesting the involvement of BAT-independent mechanisms. frontiersin.org Proposed mechanisms for this compound's effects on energy expenditure include futile cycling of glucose in the liver, where this compound stimulates opposing metabolic pathways. frontiersin.org Acute this compound administration has been shown to directly increase liver energy expenditure and enhance oxidative phosphorylation in isolated liver mitochondria. nih.gov